molecular formula C9H10O B049846 Allyl phenyl ether CAS No. 1746-13-0

Allyl phenyl ether

Cat. No. B049846
CAS RN: 1746-13-0
M. Wt: 134.17 g/mol
InChI Key: POSICDHOUBKJKP-UHFFFAOYSA-N
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Description

Allyl phenyl ether is an organic compound with the formula C6H5OCH2CH=CH2. It is a colorless solid . It is used as a pharmaceutical and OLED intermediate .


Synthesis Analysis

Allyl phenyl ether is prepared by the reaction of sodium phenoxide with allyl bromide . The synthesis of allyl phenyl ether is carried out by the interaction of allyl alcohol with phenol in the presence of zeolite and hydroquinone .


Molecular Structure Analysis

The molecular formula of Allyl phenyl ether is C9H10O . For more detailed structural analysis, you may refer to spectral databases .


Chemical Reactions Analysis

Allyl phenyl ether undergoes Claisen rearrangement to 6-(prop-2-en-1-yl) cyclohexa-2,4-dien-1-one . This reaction can be presented as consisting of 10 main steps . The Claisen rearrangement of allyl phenyl ether to 6-(prop-2-en-1-yl) cyclohexa-2,4-dien-1-one has been studied by means of Bonding Evolution Theory (BET), which combines the topological analysis of the electron localization function (ELF) and catastrophe theory .


Physical And Chemical Properties Analysis

Allyl phenyl ether has a density of 0.9±0.1 g/cm3, a boiling point of 192.4±9.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C . It has a refractive index of 1.504 .

Scientific Research Applications

Photo-Claisen Rearrangement in Microflow

Allyl phenyl ether is utilized in the Photo-Claisen Rearrangement process within microflow systems . This rearrangement is a valuable synthetic transformation in organic chemistry, particularly for the production of diverse commercial meta-substituted phenols. The process benefits from the high quantum yield and short residence time of microflow, which can activate electronically deactivated molecules that are less reactive in batch processing .

Pharmaceutical Intermediate

This compound serves as an intermediate in the pharmaceutical industry . Its reactivity and structural properties make it suitable for synthesizing various pharmaceutical compounds, where it can be transformed into active pharmacophores through subsequent chemical reactions.

Organic Light-Emitting Diode (OLED) Intermediate

Allyl phenyl ether is also used as an intermediate in the manufacturing of OLED components . Its ability to undergo polymerization and other organic reactions makes it a valuable component in the development of OLED materials, which are used in display and lighting technologies.

Synthesis on Natural Zeolites

The compound has been successfully synthesized on natural zeolites and their analogs . This method demonstrates higher selectivity and efficiency compared to traditional methods, with reduced material and power resource consumption. It’s an example of green chemistry applications in industrial processes.

Claisen Rearrangement in Biological Chemistry

Although rare, Claisen rearrangement involving allyl phenyl ether derivatives occurs in biological chemistry. One notable example is the chorismate mutase-catalyzed rearrangement of chorismate to prephenate, a precursor in the biosynthetic pathway of aromatic amino acids like phenylalanine and tyrosine .

Continuous Two-Step Microflow Synthesis

Allyl phenyl ether is a key precursor in a continuous two-step microflow synthesis process . This innovative approach combines nucleophilic substitution with the thermal-Claisen rearrangement in microflow, showcasing the potential of microreactor technology in organic synthesis.

Safety And Hazards

Allyl phenyl ether is classified as a combustible liquid . It may be harmful if inhaled and repeated exposure can cause kidney damage . It may cause skin irritation and may be harmful in contact with skin .

Future Directions

The Claisen rearrangement of allyl phenyl ether is a powerful synthetic tool in organic synthesis . It is sometimes described as an oxy-variant of the Cope reaction . Allyl phenyl ethers serve as electrophiles toward Pd(0) en route to a variety of allylic silanes .

properties

IUPAC Name

prop-2-enoxybenzene
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InChI

InChI=1S/C9H10O/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSICDHOUBKJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6061943
Record name Allyl phenyl ether
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Molecular Weight

134.17 g/mol
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Product Name

Allyl phenyl ether

CAS RN

1746-13-0
Record name Allyl phenyl ether
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Record name Phenyl allyl ether
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Record name Allyl phenyl ether
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Record name Benzene, (2-propen-1-yloxy)-
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Record name Allyl phenyl ether
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Record name Allyl phenyl ether
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Record name ALLYL PHENYL ETHER
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Synthesis routes and methods I

Procedure details

The procedure for preparing the copolymer in Example 1 was repeated except that potassium itaconate and o-allylphenol were used in place of potassium methacrylate and 4-allyl-2-methoxyphenol, respectively to obtain a copolymer of stearyl methacrylate, potassium itaconate and O-allyl phenol.
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Synthesis routes and methods II

Procedure details

A mixture of bis(1,5-cyclooctadiene)iridium tetrafluoroborate [Ir(cod)2]+BF4− (0.01 mmol) and toluene (1.0 ml) was treated with phenol (1 mmol) and allyl acetate (5 mmol) with stirring at 100° C. The reaction mixtures after 5 hours and after 15 hours of the reaction were analyzed by gas chromatography. In the reaction mixture after 5 hours, phenyl allyl ether was formed in a yield of 21% with a conversion from phenol of 23%. In the reaction mixture after 15 hours, phenyl allyl ether was formed in a yield of 51% with a conversion from phenol of 51%.
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bis(1,5-cyclooctadiene)iridium tetrafluoroborate
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Synthesis routes and methods III

Procedure details

To a round-bottomed flask containing a solution of phenol (30 g, 319 mmol) in acetonitrile (150 ml) at room temperature was added potassium carbonate (66 g, 478 mmol) and allyl bromide (49.8 g, 412 mmol). The mixture was heated to 50° C. and stirred for 3.5 hours. The solids were filtered out and the filtrate was concentrated to a minimum volume. The crude material was diluted with water (200 ml) and extracted with ethyl acetate (3×100 ml). The combined organic layers were washed with brine (2×100 ml), dried over anhydrous magnesium sulfate, filtered, and concentrated to afford crude allyloxybenzene as brown oil (35 g); 1H NMR (300 MHz, CDCl3): δ 7.20-7.30 (m, 2H), 6.89-6.96 (m, 3H), 5.99-6.12 (m, 1H), 5.41 (d, J=17.1 Hz, 1H), 5.28 (d, J=10.5 Hz, 1H), 4.52 (d, J=5.1 Hz, 2H).
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30 g
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66 g
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Synthesis routes and methods IV

Procedure details

94 g phenol (1 mol), 155 g anhydrous potassium carbonate (1.2 mol) and 300 mL acetone were added to a three-necked bottle, and stirred at 50° C. for 10 minutes. 107 g 3-bromopropylene (0.9 mol) was added dropwise, then the mixture was refluxed for 2 hours. After acetone was evaporated under reduced pressure, water was added to the residual solution and a solid was isolated. After sucked filtration, 108 g solid was obtained. Yield: 90.1%. MS: 135 (M+1).
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94 g
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90.1%

Synthesis routes and methods V

Procedure details

More precisely, 9.3 g of mercurobutol are taken which are dissolved in 50 ml of hot denatured alcohol, in the presence of NaCl. 2 g of potash are carefully added. A thick white precipitate is formed. 4.4 ml of allyl bromide are added in 21 ml of denatured alcohol and the product is mixed with the precipitate which becomes more fluid. The product is heated for two hours at the boiling temperature of the alcohol, then filtered hot. 9.43 g of 2-chloromercuri 4-tertiobutyl phenol allyl-ether are obtained, with a yield of 92%. This product is pure, as may be checked by thin layer chromatography. Its melting temperature is 110° C. It is in the form of a white, water-insoluble powder.
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9.3 g
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denatured alcohol
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21 mL
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92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of allyl phenyl ether?

A1: Allyl phenyl ether has the molecular formula C9H10O and a molecular weight of 134.176 g/mol.

Q2: How can allyl phenyl ether be synthesized?

A2: Allyl phenyl ether can be synthesized via the Williamson ether synthesis. This involves reacting phenol with allyl bromide in the presence of a base, typically potassium carbonate, in acetone. []

Q3: Are there any alternative synthetic methods for allyl phenyl ether?

A3: Yes, allyl phenyl ether can also be synthesized using a vertical membrane reactor with an A-172 membrane acting as a phase-transfer catalyst. This method facilitates phenol recovery from wastewater while simultaneously producing allyl phenyl ether. []

Q4: What is the most prominent reaction allyl phenyl ether undergoes?

A4: Allyl phenyl ether is well-known for undergoing the Claisen rearrangement, a [, ]-sigmatropic rearrangement that converts it to 2-allylphenol. This reaction can be induced thermally, by acid catalysts, or even at the air-water interface (on-water effect). [, , , ]

Q5: Can the Claisen rearrangement of allyl phenyl ether be performed without a catalyst?

A5: Yes, the Claisen rearrangement of allyl phenyl ether can be achieved under solvent-free and catalyst-free conditions using microwave irradiation. This method significantly accelerates the reaction rate compared to conventional heating. []

Q6: How do different catalysts influence the Claisen rearrangement of allyl phenyl ether?

A6: The choice of catalyst can significantly impact the selectivity of the Claisen rearrangement. For instance, while thermal rearrangement primarily yields 2-allylphenol, zeolite catalysts like H-ZSM-5 can lead to the formation of 2-methyldihydrobenzofuran as a major byproduct. In contrast, Na-ZSM-5 selectively produces 2-allylphenol. [, ]

Q7: Can allyl phenyl ether undergo reactions other than the Claisen rearrangement?

A7: Yes, allyl phenyl ether exhibits diverse reactivity. It can undergo deallylation with molecular iodine in polyethylene glycol-400, producing phenol. This deallylation strategy can be applied to the synthesis of flavones. []

Q8: How does the structure of allyl phenyl ether influence its reactivity?

A8: The presence of the allyl group makes allyl phenyl ether susceptible to reactions like the Claisen rearrangement. Furthermore, the electronic nature of substituents on the phenyl ring can direct the regioselectivity of the rearrangement. Electron-releasing groups favor migration to the 6-position, while electron-withdrawing groups favor the 2-position. [, ]

Q9: What are the potential applications of allyl phenyl ether?

A9: Allyl phenyl ether serves as a valuable starting material in organic synthesis. It is particularly useful in the production of 2-allylphenol, a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, polymers, and fine chemicals. [, ]

Q10: Can allyl phenyl ether be utilized in material science?

A10: Yes, p-sulfonated polyallyl phenyl ether, a polymer derived from allyl phenyl ether, can be used to construct artificial solid electrolyte interphase (SEI) films for lithium-ion batteries. This polymer coating enhances the electrochemical performance of graphite electrodes in these batteries. []

Q11: Have computational studies been conducted on the Claisen rearrangement of allyl phenyl ether?

A11: Yes, density functional theory (DFT) calculations have provided insights into the mechanism of the Claisen rearrangement of allyl phenyl ether. These studies have identified key intermediates and transition states, shedding light on the factors governing the reaction rate and selectivity. [, ]

Q12: Has the mechanism of allyl phenyl ether's Claisen rearrangement been studied using electron localization function (ELF) analysis?

A12: Yes, Bonding Evolution Theory (BET), which combines topological analysis of the ELF with catastrophe theory, has been used to dissect the Claisen rearrangement mechanism. This approach revealed ten distinct steps involving bond breaking and formation, culminating in the dearomatization of the phenyl ring. []

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